[(3,4-Dimethylphenyl)methyl](2-methylpropyl)amine
Description
A. 3,4-Dimethylbenzylamine (CAS 102-48-7)
- Structure : Primary amine with a 3,4-dimethylbenzyl group.
- Key difference : Lacks the isobutyl substituent, reducing steric bulk and increasing solubility in polar solvents.
- Electronic effects : The primary amine’s NH2 group enhances hydrogen-bonding capacity compared to the secondary amine.
B. (2,4-Dimethylphenyl)methylamine (CID 28428012)
- Structure : Secondary amine with methyl groups at positions 2 and 4 on the benzene ring.
- Key difference : Altered substitution pattern on the aromatic ring modifies electronic density distribution. The 2-methyl group introduces ortho steric hindrance, potentially reducing reactivity at the benzene ring.
C. N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine (CID 97179173)
- Structure : Secondary amine with a propenyl group and propoxy substituent on the benzyl ring.
- Key difference : The propoxy group (–OCH2CH2CH3) introduces electron-donating resonance effects, altering the aromatic ring’s electrophilicity compared to methyl groups.
Structural comparison table :
| Compound | Molecular Formula | Substituents on Nitrogen | Aromatic Substitution | Source |
|---|---|---|---|---|
| (3,4-Dimethylphenyl)methylamine | C13H21N | 3,4-Dimethylbenzyl, isobutyl | 3,4-Dimethyl | |
| 3,4-Dimethylbenzylamine | C9H13N | –NH2 | 3,4-Dimethyl | |
| (2,4-Dimethylphenyl)methylamine | C13H21N | 2,4-Dimethylbenzyl, isobutyl | 2,4-Dimethyl |
Electronic and Steric Effects
- Electron-donating groups : Methyl substituents on the benzene ring increase electron density, enhancing resonance stabilization.
- Steric effects : The isobutyl group’s branching creates a "shield" around the nitrogen, reducing nucleophilicity compared to linear alkylamines.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-14-9-13-6-5-11(3)12(4)7-13/h5-7,10,14H,8-9H2,1-4H3 |
InChI Key |
JQNHUGMJQUBJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Methodology:
Catalyst System: Ruthenium-based complexes, such as [(h6-C6H6)RuCl(L)]+ (where L is a ligand such as L1, L2, or L3), have demonstrated high efficiency in hydroamination reactions, especially with aromatic and aliphatic substrates.
-
- Solvent: Toluene or similar non-polar solvents.
- Temperature: 95–100°C.
- Catalyst loading: As low as 0.1 mol%.
- Reagents: Primary amines or ammonia equivalents, with alkene substrates bearing the aromatic and alkyl groups.
-
- Mix the alkene precursor with the catalyst in the chosen solvent.
- Add ammonia or an amine source.
- Heat under inert atmosphere with continuous stirring.
- Monitor reaction progress via TLC or NMR.
- Purify the product via column chromatography.
Research Data:
- The use of ruthenium complexes with chalcogenoether ligands yields high conversion rates (>95%) and selectivity for linear or branched amines.
- Catalyst optimization, including ligand modification, enhances enantioselectivity, crucial for pharmaceutical applications.
Enantioselective Synthesis via Asymmetric Hydrogenation
Recent advances have demonstrated enantioselective hydrogenation of imines and enamines to produce chiral amines, including derivatives similar to (3,4-Dimethylphenyl)methylamine .
Methodology:
Catalyst System: Chiral ligands such as (S)-MeO-Biphep or Walphos-type ligands combined with noble metals like Rhodium or Ruthenium.
-
- Solvent: Ethanol or methanol.
- Temperature: 0–50°C.
- Hydrogen pressure: 1–50 bar.
- Catalyst loading: 1–2 mol%.
-
- Prepare the imine or enamide precursor.
- Combine with the chiral catalyst in the solvent.
- Subject to hydrogenation under controlled pressure and temperature.
- Isolate the chiral amine after purification.
Research Data:
- Enantioselectivities exceeding 95% ee have been achieved, with yields over 90%.
- The key to success is the choice of ligand and reaction conditions that favor the formation of the desired stereoisomer.
Reductive Amination of Aromatic Aldehydes
Reductive amination remains a classical and reliable route for synthesizing secondary amines with aromatic and aliphatic substituents.
Methodology:
- Starting Material: 3,4-dimethylbenzaldehyde.
- Reagents: 2-methylpropylamine (or suitable amine precursor), reducing agents such as sodium borohydride or catalytic hydrogenation.
- Catalysts: Transition-metal catalysts such as Raney nickel or platinum on carbon.
Reaction Conditions:
- Solvent: Ethanol or methanol.
- Temperature: 25–80°C.
- Procedure:
- Mix aldehyde with amine in the solvent.
- Add reducing agent gradually.
- Stir until complete conversion.
- Purify via distillation or chromatography.
Research Data:
- High yields (>85%) are typical, with the process amenable to scale-up and functional group tolerance.
Synthesis of Intermediates and Functional Group Transformations
Preparation can also involve the synthesis of key intermediates such as aryl methyl halides or aryl methyl derivatives , followed by nucleophilic substitution or reductive amination.
Example:
Reaction Conditions:
- Bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.
- Nucleophilic substitution in polar aprotic solvents like DMF at elevated temperatures.
Data Tables Summarizing Key Parameters
| Method | Catalyst / Reagent | Solvent | Temperature | Yield (%) | Enantioselectivity | Remarks |
|---|---|---|---|---|---|---|
| Hydroamination | [(h6-C6H6)RuCl(L)]+ | Toluene | 95–100°C | >95 | N/A | High regioselectivity |
| Asymmetric Hydrogenation | Rh/(S)-MeO-Biphep | Ethanol | 0–50°C | 90+ | >95% ee | Excellent stereocontrol |
| Reductive Amination | NaBH4 / Raney Ni | Methanol | 25–80°C | 85+ | N/A | Suitable for scale-up |
| Nucleophilic Substitution | NBS, NaI | DMF | 80°C | 75–85 | N/A | Intermediates synthesis |
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(3,4-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s molecular structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. (3,4-Dichlorophenyl)methylamine (CAS 90390-20-8)
- Structure : Replaces 3,4-dimethyl groups with 3,4-dichloro substituents.
- Impact : Chlorine atoms are electron-withdrawing, reducing electron density on the aromatic ring. This increases polarity and may alter binding affinity in biological systems compared to the dimethyl variant.
- Applications : Chlorinated analogues are often explored for pesticidal or antimicrobial activity due to enhanced stability and reactivity .
b. (3,4-Dimethoxyphenyl)methyl(2-methylpropyl)amine (CAS 133344-81-7)
- Structure : Features 3,4-dimethoxy groups instead of dimethyl.
- The oxygen atoms may also participate in hydrogen bonding, influencing pharmacokinetics .
c. (3,4-Dimethylphenyl)methylamine (CAS 1250108-36-1)
Variations in the Alkylamine Chain
a. Diisobutylamine (CAS 110-96-3)
- Structure : Two isobutyl groups attached to the amine.
- Properties: Higher vapor pressure (10 mmHg at 30°C) and lower water solubility compared to mono-substituted amines. The symmetrical structure may reduce steric hindrance in reactions .
b. Methyl(2-methylpropyl)amine (CAS 625-43-4)
Pharmacologically Relevant Analogues
a. 3,4-Methylenedioxyphenylisopropylamines
- Structure : Features a 3,4-methylenedioxy ring and isopropylamine chain.
- Impact : The methylenedioxy group enhances serotonin receptor affinity, contributing to psychoactive effects. The isopropyl chain offers intermediate lipophilicity, balancing blood-brain barrier penetration and metabolic clearance .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| (3,4-Dimethylphenyl)methylamine | Not Available | C₁₃H₂₁N (estimated) | 3,4-dimethylphenyl, isobutyl | High lipophilicity, potential CNS activity |
| (3,4-Dichlorophenyl)methylamine | 90390-20-8 | C₁₁H₁₅Cl₂N | 3,4-dichlorophenyl, isobutyl | Pesticidal candidates, increased polarity |
| (3,4-Dimethoxyphenyl)methyl(2-methylpropyl)amine | 133344-81-7 | C₁₃H₂₁NO₂ | 3,4-dimethoxyphenyl, isobutyl | Improved solubility, hydrogen bonding |
| Diisobutylamine | 110-96-3 | C₈H₁₉N | Two isobutyl groups | High vapor pressure, industrial solvent |
| Methyl(2-methylpropyl)amine | 625-43-4 | C₅H₁₃N | Methyl, isobutyl | Low MW, irritant handling precautions |
Research Findings and Implications
- Lipophilicity : The 2-methylpropyl chain in the target compound likely confers greater membrane permeability than methoxyethyl or shorter alkyl chains .
- Safety Profile : Structural similarities to methyl(2-methylpropyl)amine suggest the need for stringent safety protocols to address skin/eye irritation risks .
Biological Activity
(3,4-Dimethylphenyl)methylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H19N
- Molecular Weight : 191.31 g/mol
- Structure : Contains a dimethyl-substituted phenyl group linked to a branched propyl amine.
Biological Activity Overview
Research indicates that compounds with similar structures to (3,4-Dimethylphenyl)methylamine can exhibit significant biological activity. These activities may include:
- Neurotransmitter Interaction : Compounds in this category often interact with neurotransmitter receptors, potentially influencing mood and behavior.
- Antimicrobial Properties : Some studies suggest these compounds may possess antimicrobial effects, making them candidates for therapeutic applications.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for various biological processes.
The biological activity of (3,4-Dimethylphenyl)methylamine can be attributed to its ability to bind selectively to various neurotransmitter receptors. This binding can modulate neurotransmission and influence physiological responses.
Comparative Analysis with Similar Compounds
The following table summarizes the properties and biological activities of related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activities |
|---|---|---|---|
| (3,4-Dimethylphenyl)methylamine | C13H19N | 191.31 g/mol | Neurotransmitter modulation, antimicrobial |
| [(2,4-Dimethylphenyl)methyl]amine | C13H17N | 191.29 g/mol | Antidepressant effects, stimulant properties |
| [(2,6-Dimethylphenyl)methyl]amine | C13H17N | 191.29 g/mol | Similar neurotransmitter interactions |
Case Studies
-
Neurotransmitter Modulation :
- A study demonstrated that compounds structurally similar to (3,4-Dimethylphenyl)methylamine significantly influenced serotonin and dopamine levels in animal models, suggesting potential antidepressant effects.
-
Antimicrobial Activity :
- Research indicated that certain derivatives exhibited antimicrobial properties against a range of pathogens, including E. coli and Staphylococcus aureus. This opens avenues for developing new antimicrobial agents based on this compound's structure.
-
Enzyme Inhibition :
- Enzymatic assays revealed that the compound could inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (3,4-Dimethylphenyl)methylamine in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact .
- Conduct experiments in a fume hood to avoid inhalation exposure. Store the compound in a cool, dry environment away from incompatible materials like strong acids, bases, or oxidizing agents .
- Follow institutional guidelines for waste disposal, segregating chemical waste and collaborating with certified hazardous waste management services .
Q. How can researchers design a synthetic pathway for (3,4-Dimethylphenyl)methylamine?
- Methodological Answer :
- Start with nucleophilic substitution or reductive amination reactions, leveraging the reactivity of the 3,4-dimethylphenyl group. For example, reacting 3,4-dimethylbenzyl chloride with 2-methylpropylamine under controlled pH and temperature conditions.
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Purify using column chromatography with ethyl acetate/hexane gradients .
Q. What experimental conditions should be prioritized to assess the compound’s stability?
- Methodological Answer :
- Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH, 75% RH) over 1–6 months.
- Test compatibility with solvents (e.g., DMSO, ethanol) and avoid exposure to strong oxidizing agents, as these may induce degradation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the compound’s structural conformation?
- Methodological Answer :
- Grow high-quality crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane).
- Use the WinGX suite for data collection and refinement. Analyze hydrogen bonding and steric effects of the 3,4-dimethylphenyl and 2-methylpropyl groups to elucidate conformational flexibility .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in (3,4-Dimethylphenyl)methylamine?
- Methodological Answer :
- Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass (theoretical: 323.0605614 g/mol) and detect impurities .
- Pair with nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) to identify structural deviations or byproducts.
Q. How can structure-activity relationship (SAR) studies inform potential agrochemical applications of this compound?
- Methodological Answer :
- Compare its structure to known agrochemicals (e.g., chlorotoluron, a substituted phenylurea herbicide) to identify functional group contributions to bioactivity .
- Design in vitro assays targeting pest-specific enzymes (e.g., acetylcholinesterase inhibition) and correlate substituent modifications (e.g., methyl group positioning) with efficacy.
Q. What methodologies are recommended for preliminary toxicological profiling of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
